8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-4,8,12H,5-6,11H2,1H3 |
InChI Key |
QZEGCHFIAAXRCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Hydroaminoalkylation Step
The reaction employs a 2,6-bis(phenylamino)pyridinato titanium complex to catalyze the addition of N-methylaniline derivatives to styrenes. For 8-methoxy-substituted products, ortho-methoxystyrenes may serve as precursors. The titanium catalyst ensures linear regioselectivity , favoring the formation of intermediates with the methoxy group positioned para to the amine.
Buchwald–Hartwig Amination
The intermediate undergoes cyclization via palladium-catalyzed C–N coupling. Optimized conditions use a Pd/phosphine ligand system (e.g., Xantphos) with cesium carbonate as a base, enabling intramolecular ring closure to form the tetrahydroquinoline core. This method achieves high regiocontrol but requires careful optimization of steric and electronic effects for methoxy-containing substrates.
Reductive Amination of Aldehyde Precursors
Reductive amination offers a direct route to 8-methoxy-1,2,3,4-tetrahydroquinolin-3-amine by condensing a ketone or aldehyde with an amine, followed by reduction. A protocol from tetrahydroisoquinoline synthesis provides a template:
Aldehyde Synthesis
(3-Methoxyphenyl)acetaldehyde is prepared via Friedel–Crafts acylation or oxidation of corresponding alcohols. For example, treatment of 3-methoxyphenethyl alcohol with pyridinium chlorochromate (PCC) yields the aldehyde.
Reductive Coupling
The aldehyde reacts with a primary amine (e.g., benzylamine) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride. This one-pot procedure forms the secondary amine, which cyclizes under acidic conditions to yield the tetrahydroquinoline framework. Methoxy groups remain stable under these mild reducing conditions.
Cyclization of Protected Amine Intermediates
Cyclization strategies leverage Boc-protected amines to direct ring formation. A procedure from N-deacetylation studies illustrates this approach:
Boc Protection
1,2,3,4-Tetrahydroquinolin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), forming the Boc-protected derivative. This step prevents undesired side reactions during subsequent cyclization.
Acid-Mediated Cyclization
Heating the protected amine with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) induces cyclodehydration, forming the tetrahydroquinoline ring. The methoxy group, being electron-donating, enhances ring stability during this step. Final deprotection with trifluoroacetic acid (TFA) liberates the free amine.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and limitations of each method:
Mechanistic Insights and Optimization
Role of Methoxy Substituents
The electron-donating methoxy group at C8 influences reaction kinetics and regiochemistry. In hydroaminoalkylation, it directs electrophilic aromatic substitution to the para position, ensuring correct ring substitution. During reductive amination, it stabilizes intermediate iminium ions via resonance.
Chemical Reactions Analysis
Synthetic Preparation
The compound is typically synthesized via multi-step sequences involving:
-
Bischler–Nepieralski cyclization : Starting from 2-(3,4-dimethoxyphenyl)-ethylamine precursors, cyclization using BF₃·OEt₂ yields the tetrahydroquinoline core .
-
Catalytic hydrogenation : Quinoline derivatives are reduced using Hantzsch ester (HE) and chiral catalysts like (R,R)-RuTsDPEN to achieve enantioselective synthesis .
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclization of ethylamine precursors | BF₃·OEt₂, DIBAL-H, RT | 78% | |
| 2 | Transfer hydrogenation of quinoline | HE, ETP-6 catalyst, 60°C, 8 h | 99.5% |
Nucleophilic Alkylation/Acylation
The primary amine undergoes alkylation or acylation to form secondary/tertiary amines or amides:
-
Reductive amination : Reacts with aldehydes/ketones under H₂/Pd-C or NaBH₄ to generate N-alkyl derivatives .
-
Acylation : Acetic anhydride or acyl chlorides form stable acetamides, often used as protective groups .
Example :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to methoxy .
-
Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, though less commonly reported .
Regioselectivity : Methoxy directs incoming electrophiles to positions 5 and 7 .
Reductive Transformations
-
Catalytic hydrogenation : Reduces the tetrahydroquinoline ring to decahydro derivatives using H₂/Pd-C (50 psi, 80°C) .
-
Borane-mediated reductions : Selective reduction of carbonyl groups in fused-ring systems .
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 8-Methoxy-THQ-3-amine | Pd/C, H₂ | Decahydroquinoline | 85% |
Oxidation Reactions
The amine and methoxy groups influence oxidation pathways:
-
KMnO₄ oxidation : Converts the amine to nitro groups under acidic conditions .
-
DDQ-mediated dehydrogenation : Aromatizes the tetrahydroquinoline ring to quinoline .
Mechanistic Note : DDQ abstracts hydrogen atoms from C1 and C2, forming a conjugated diene intermediate .
Multi-Component Reactions (MCRs)
Participates in cascade reactions to build complex architectures:
-
Imino-Diels-Alder : With aldimines and N-vinylpyrrolidinone, forms polycyclic alkaloids .
-
Knoevenagel-cyclization : DBU-mediated reactions with α,β-unsaturated esters yield functionalized quinolines .
Example :
Biological Derivatization
-
Mannich reactions : Forms antimalarial analogs with 4-aminophenol derivatives .
-
Suzuki couplings : Palladium-catalyzed arylations for CETP inhibitors .
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-Methyl analog | Cholesterol ester transfer | 12 nM | |
| Pyridyl-substituted | Neuroprotective | 0.8 μM |
Stability and Degradation
-
pH-dependent hydrolysis : The amine group protonates under acidic conditions (pH < 4), increasing solubility but reducing nucleophilicity .
-
Photodegradation : UV light induces demethylation of the methoxy group, forming quinoline-8-ol derivatives .
This compound’s versatility in nucleophilic, electrophilic, and redox reactions makes it valuable in medicinal chemistry and materials science. Future studies should explore enantioselective catalysis and green chemistry approaches to optimize synthetic efficiency .
Scientific Research Applications
Medicinal Chemistry Applications
Research has shown that tetrahydroquinoline derivatives, including 8-methoxy-1,2,3,4-tetrahydroquinolin-3-amine, exhibit a variety of pharmacological activities. These include:
- Anticancer Activity : Various studies have demonstrated that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown significant cytotoxic effects against human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cell lines. The mechanism involves inducing oxidative stress in cancer cells, leading to mitochondrial dysfunction and apoptosis .
- Neuroprotective Properties : Tetrahydroquinoline derivatives have been recognized for their neuroprotective effects against neurodegenerative disorders. They are believed to modulate neurotransmitter systems and exert antioxidant effects that protect neuronal cells from damage .
- Antimicrobial Activity : Compounds in this class have exhibited antimicrobial properties against various pathogens. This includes activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Properties
A study evaluated the antiproliferative effects of a series of tetrahydroquinoline derivatives on different cancer cell lines. The results indicated that several compounds exhibited IC50 values in the low micromolar range against HeLa and HT-29 cells. Notably, the presence of an 8-methoxy group enhanced the cytotoxicity compared to other analogs .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress. The study revealed that these compounds significantly reduced cell death induced by hydrogen peroxide in neuronal cultures. Mechanistic studies suggested that these compounds modulate intracellular calcium levels and enhance antioxidant defenses .
Synthesis and Structural Considerations
The synthesis of this compound typically involves several steps including cyclization reactions and modifications to introduce specific functional groups that enhance biological activity. Recent advancements in synthetic methodologies have improved yields and selectivity for these compounds .
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Substituent Variations
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine | Methoxy (C8), amine (C3) | C₁₀H₁₄N₂O | 178.23 | Not explicitly listed | Primary amine; methoxy enhances electron density at C8. |
| 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine | Methoxy (C6), amine (C4) | C₁₀H₁₄N₂O | 178.23 | CID 54594251 | Positional isomer; amine at C4 may alter hydrogen-bonding interactions. |
| 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | Methyl (N1), amine (C3) | C₁₀H₁₄N₂ | 162.24 | 933709-87-6 | Methylation of N1 reduces basicity; potential for improved lipophilicity. |
| N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine | Dimethylamine (C3) | C₁₁H₁₆N₂ | 176.26 | 1670-50-4 | Tertiary amine; increased steric hindrance may affect receptor binding. |
| 6-Methoxy-1,2,3,4-tetrahydroquinolin-2-one | Methoxy (C6), ketone (C2) | C₁₀H₁₁NO₂ | 177.20 | Not listed | Ketone at C2 introduces polarity; potential metabolic instability. |
Key Observations :
- Positional Isomerism : The placement of the methoxy group (C6 vs. C8) and amine (C3 vs. C4) significantly impacts electronic distribution and steric interactions. For example, the C8 methoxy group in the target compound may enhance π-stacking interactions in aromatic binding pockets compared to C6 analogues .
- Functional Group Variations: The ketone in 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one () introduces polarity, which may reduce membrane permeability compared to amine-bearing analogues .
Key Insights :
- However, nitro groups may also confer toxicity risks .
- Tetrahydroisoquinolines: The isoquinoline ring system () differs from tetrahydroquinoline in nitrogen position, leading to distinct binding modes. For example, 6,7-dimethoxy substitution is common in natural alkaloids like papaverine .
- Alkylated Amines : Ethyl or propyl chains (e.g., ) improve solubility and may reduce first-pass metabolism, critical for oral drug candidates .
Q & A
Q. What spectroscopic techniques are recommended for confirming the molecular structure of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are critical for identifying proton and carbon environments, particularly the methoxy group and the tetrahydroquinoline backbone. For example, the methoxy group typically resonates as a singlet near δ 3.7–3.9 ppm in 1H NMR .
- X-ray Crystallography : Resolves three-dimensional conformation, including ring puckering and substituent orientation, essential for validating synthetic accuracy .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS showing [M+H]+ peaks) and fragmentation patterns .
Q. What synthetic routes are commonly employed for preparing this compound?
Answer:
- Reduction of Nitro Precursors : Catalytic hydrogenation (e.g., H2/Pd-C) of 8-nitro-3-methoxy-tetrahydroquinoline intermediates, followed by amine purification via column chromatography .
- Lactamization Pathways : Phosphoric acid-catalyzed thermal lactamization of 8-amino-7-substituted dihydroquinoline derivatives, though yields may require optimization .
- Modular Substitution : Introducing the methoxy group via nucleophilic substitution or protecting-group strategies (e.g., methoxy protection using BOC or FMOC groups) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of this compound?
Answer:
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) predict transition states and intermediates, enabling energy barrier analysis for key steps like lactamization .
- Reaction Path Search Algorithms : ICReDD’s approach combines quantum calculations with information science to prioritize experimental conditions (e.g., solvent polarity, temperature) that maximize yield .
- Machine Learning (ML) : Training models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Pt) or solvent systems (polar aprotic vs. protic) .
Q. What experimental design strategies address low yields in the synthesis of this compound?
Answer:
- Factorial Design : Systematically vary factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent (DMF vs. THF) to identify interactions affecting yield. For example, higher temperatures may favor ring closure but risk decomposition .
- Response Surface Methodology (RSM) : Optimizes multi-variable systems by modeling non-linear relationships between parameters (e.g., pH and reaction time) .
Q. How does this compound interact with transition metals, and what catalytic or biological applications arise?
Answer:
- Coordination Chemistry : The amine group acts as a Lewis base, forming stable complexes with metals like Pd(II) or Ru(II). These complexes are explored in catalysis (e.g., Suzuki-Miyaura coupling) and photoluminescent materials .
- Biological Activity : Metal complexes may enhance anticancer properties by disrupting DNA replication or inhibiting topoisomerases. For example, platinum analogs show cytotoxicity in vitro against HeLa cells .
Q. What in silico methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Simulates binding affinity to target proteins (e.g., kinase inhibitors). Software like AutoDock Vina predicts interactions with ATP-binding pockets .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., methoxy and amine moieties) responsible for activity, guiding SAR (Structure-Activity Relationship) studies .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity) and toxicity risks (e.g., hepatotoxicity) .
Q. How do structural modifications (e.g., substituent variation) influence the physicochemical properties of this compound?
Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the quinoline ring reduce basicity of the amine, altering solubility and metal-binding capacity .
- Steric Hindrance : Bulky substituents at the 3-position may restrict conformational flexibility, impacting catalytic activity or receptor binding .
- Solubility Optimization : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may require protection-deprotection strategies during synthesis .
Q. What analytical challenges arise in characterizing impurities or byproducts during synthesis?
Answer:
- HPLC-MS Coupling : Detects low-abundance impurities (e.g., deaminated byproducts) with high sensitivity. For instance, ESI-MS can identify m/z shifts corresponding to oxidation products .
- Isotopic Labeling : Deuterated analogs (e.g., methoxy-d3 derivatives) help trace reaction pathways and quantify degradation .
- Chiral Chromatography : Resolves enantiomeric impurities if asymmetric synthesis is attempted (e.g., using chiral columns like Chiralpak AD-H) .
Q. What role does this compound play in polymer chemistry or material science?
Answer:
- Ligand in Catalysis : Stabilizes metal nanoparticles (e.g., Pd NPs) for use in conductive polymers or CO2 reduction catalysts .
- Monomer Functionalization : The amine group enables incorporation into polyamide backbones, enhancing thermal stability or biodegradability .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?
Answer:
- Standardized Assays : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and assay conditions (e.g., serum concentration, incubation time) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, using tools like RevMan for heterogeneity testing .
- Mechanistic Studies : Compare transcriptomic profiles (e.g., RNA-seq) of treated vs. untreated cells to isolate pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
